molecular formula C18H20N2O B11792576 (4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone

(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone

Cat. No.: B11792576
M. Wt: 280.4 g/mol
InChI Key: ZLLSQSYTCOQXSE-UHFFFAOYSA-N
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Description

(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone is an organic compound that belongs to the class of phenylpiperidines These compounds are characterized by a piperidine ring bound to a phenyl group

Preparation Methods

The synthesis of (4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the piperidine ring.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reactions: The final step involves coupling the piperidine and pyridine rings with the phenyl group, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to increase yield and efficiency.

Chemical Reactions Analysis

(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain diseases.

    Biological Research: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone can be compared with other phenylpiperidine derivatives. Similar compounds include:

    (4-(3-Aminomethyl-phenyl)-piperidin-1-yl)-(5-phenethyl-pyridin-3-yl)methanone: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methyl-6-(5-methyl-1H-pyrazol-3-yl)amino)-2-pyrimidinyl)cyclohexanecarboxamide: This compound also contains a piperidine and pyridine ring but with additional functional groups that confer different properties.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

(4-methyl-6-piperidin-1-ylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C18H20N2O/c1-14-12-17(20-10-6-3-7-11-20)19-13-16(14)18(21)15-8-4-2-5-9-15/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3

InChI Key

ZLLSQSYTCOQXSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

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